3-Chloro-5-nitroquinoline 3-Chloro-5-nitroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17457387
InChI: InChI=1S/C9H5ClN2O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H
SMILES:
Molecular Formula: C9H5ClN2O2
Molecular Weight: 208.60 g/mol

3-Chloro-5-nitroquinoline

CAS No.:

Cat. No.: VC17457387

Molecular Formula: C9H5ClN2O2

Molecular Weight: 208.60 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-nitroquinoline -

Specification

Molecular Formula C9H5ClN2O2
Molecular Weight 208.60 g/mol
IUPAC Name 3-chloro-5-nitroquinoline
Standard InChI InChI=1S/C9H5ClN2O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H
Standard InChI Key JYTNRQXYPGHCMY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(C=N2)Cl)C(=C1)[N+](=O)[O-]

Introduction

Molecular Structure and Physicochemical Properties

Chemical Identity and Formula

3-Chloro-5-nitroquinoline (C9_9H5_5ClN2_2O2_2) derives from quinoline (C9_9H7_7N) through substitution of hydrogen atoms at positions 3 and 5 with chlorine and nitro groups, respectively. The molecular weight is calculated as 208.6 g/mol, with a chlorine atom contributing 35.45 g/mol and the nitro group adding 46.01 g/mol to the base quinoline structure .

Spectral Characteristics

While direct spectral data for 3-Chloro-5-nitroquinoline are unavailable, analogous compounds suggest distinctive features:

  • Infrared (IR) Spectroscopy: The nitro group typically exhibits strong absorption bands near 1520 cm1^{-1} (asymmetric stretching) and 1350 cm1^{-1} (symmetric stretching) . Chlorine substituents may cause minor shifts in aromatic C-H stretching modes (~3050 cm1^{-1}).

  • Nuclear Magnetic Resonance (NMR): In chloro-nitroquinolines, deshielding effects from electron-withdrawing groups result in downfield shifts for protons adjacent to substituents. For example, in 3-chloro-5-nitrotoluene, aromatic protons resonate at δ 7.50–8.03 ppm in 1^1H-NMR . Similar shifts are expected for the quinoline analog.

Synthesis Pathways

Nitration and Chlorination of Quinoline

The synthesis of 3-Chloro-5-nitroquinoline likely involves sequential nitration and chlorination steps. A patented method for 3-chloro-5-nitrotoluene illustrates a scalable approach:

  • Nitration: Toluene derivatives are nitrated using a mixture of nitric and sulfuric acids under controlled temperatures (0–10°C) to prevent over-nitration .

  • Chlorination: Chlorine introduction via electrophilic substitution, often employing FeCl3_3 as a catalyst, yields the chloro-nitro product .

Adapting this to quinoline requires careful regioselectivity. Quinoline’s inherent reactivity favors nitration at the 5- and 8-positions due to resonance stabilization . Directed ortho-metallation or protecting group strategies may be necessary to achieve 3-chloro-5-nitro substitution.

Reduction and Functionalization

Post-synthesis modifications include reductions to aminoderivatives. For instance, 3-chloro-5-nitrotoluene is reduced using SnCl2_2 in ethanol to yield 3-chloro-5-methylaniline . Similarly, 3-Chloro-5-nitroquinoline could be reduced to 3-chloro-5-aminoquinoline, a potential intermediate for pharmaceuticals or agrochemicals.

Crystallographic Behavior

Hydrogen Bonding and Packing

  • O–H···N Hydrogen Bonds: Carboxylic acid protons form strong hydrogen bonds with quinoline’s nitrogen (2.6–2.8 Å). In 3-Chloro-5-nitroquinoline, analogous interactions may occur if hydroxyl or amine groups are present.

Lattice Parameters

Applications and Industrial Relevance

Pharmaceutical Intermediates

Chloro-nitroquinolines serve as precursors to antimalarial and anticancer agents. For example, chloroquine derivatives rely on halogenation for bioactivity . The nitro group in 3-Chloro-5-nitroquinoline may be reduced to an amine, enabling conjugation with targeting moieties in drug design.

Materials Science

Nitroquinolines contribute to optoelectronic materials due to their electron-deficient aromatic systems. In a patent, 3-chloro-5-methylphenylisocyanate (derived from chloro-nitrotoluene) is used in optical resolving agents . Similarly, 3-Chloro-5-nitroquinoline could stabilize charge-transfer complexes in organic semiconductors.

Challenges and Future Directions

Synthetic Optimization

Current methods for chloro-nitro aromatics face challenges in regioselectivity and yield. Advances in catalytic C–H functionalization or flow chemistry could improve efficiency for 3-Chloro-5-nitroquinoline .

Toxicity and Environmental Impact

Chlorinated nitro compounds often exhibit environmental persistence. Biodegradation studies and green chemistry approaches are critical to mitigate ecological risks.

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